
Decyl 3-aminobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl 3-aminobut-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a decyl group (a ten-carbon alkyl chain) attached to the ester functional group, which is further connected to a 3-aminobut-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of decyl 3-aminobut-2-enoate typically involves the esterification of 3-aminobut-2-enoic acid with decanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3-aminobut-2-enoic acid+decanolacid catalystdecyl 3-aminobut-2-enoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Decyl 3-aminobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Decyl 3-aminobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Industry: It can be used in the formulation of specialty chemicals, such as surfactants or lubricants.
Mecanismo De Acción
The mechanism of action of decyl 3-aminobut-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in the presence of esterases, releasing the active 3-aminobut-2-enoic acid. This acid can then interact with various biological pathways, potentially inhibiting or activating specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-aminobut-2-enoate
- Methyl 3-aminobut-2-enoate
- Isopropyl 3-aminobut-2-enoate
Uniqueness
Decyl 3-aminobut-2-enoate is unique due to its longer alkyl chain, which can impart different physicochemical properties compared to its shorter-chain analogs. This can affect its solubility, reactivity, and interaction with biological membranes, making it suitable for specific applications where longer alkyl chains are advantageous.
Propiedades
Número CAS |
52937-92-5 |
|---|---|
Fórmula molecular |
C14H27NO2 |
Peso molecular |
241.37 g/mol |
Nombre IUPAC |
decyl 3-aminobut-2-enoate |
InChI |
InChI=1S/C14H27NO2/c1-3-4-5-6-7-8-9-10-11-17-14(16)12-13(2)15/h12H,3-11,15H2,1-2H3 |
Clave InChI |
IJBRUUXJLQCDOJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(=O)C=C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



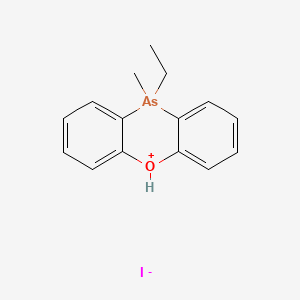
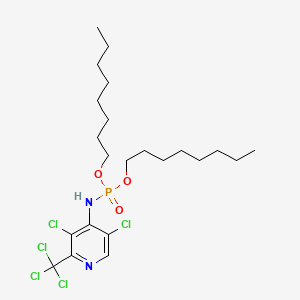
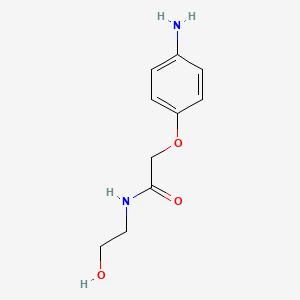
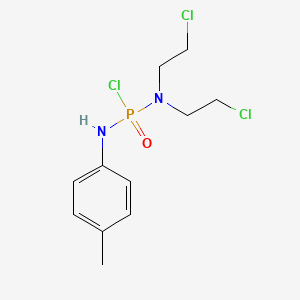
![S-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14643801.png)
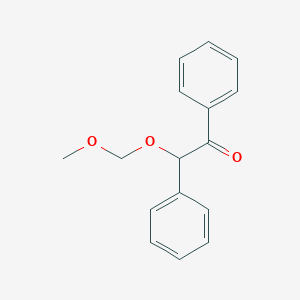

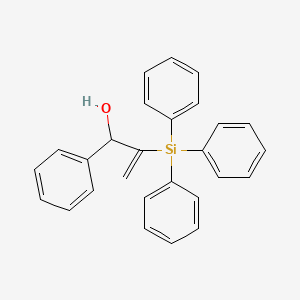

![1-Bromo-2-methylidenespiro[2.3]hexane](/img/structure/B14643833.png)
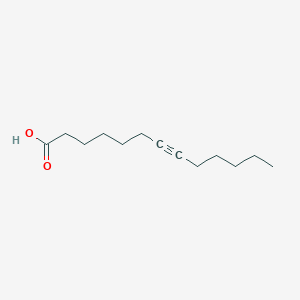

![(4S)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14643850.png)
